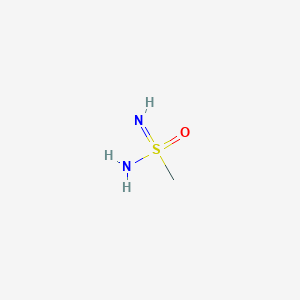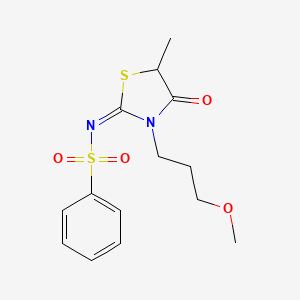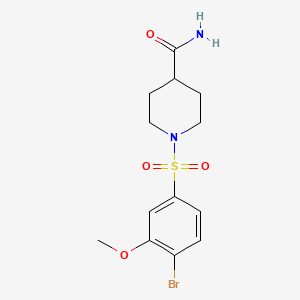
3-cyano-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyano-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a compound of interest due to its multifaceted roles in various fields such as chemistry, biology, and medicine. Known for its complex structure and unique functional groups, it offers significant potential for synthetic applications and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide typically involves several steps:
Formation of the Core Structure: : The benzamide core can be synthesized via a condensation reaction between benzoic acid and an appropriate amine.
Introduction of the Tetrazole Moiety: : The tetrazole ring is introduced through a cyclization reaction involving a nitrile and an azide.
Attachment of the Morpholino Group: : The morpholino group is attached via an alkylation reaction using 2-chloro-N-(2-morpholinoethyl)-acetamide.
Industrial Production Methods
Industrial-scale production would likely utilize optimized reaction conditions to maximize yield and purity. This might include:
High-pressure reactors for the cyclization step
Continuous flow systems for improved reaction control
Advanced purification techniques such as high-performance liquid chromatography (HPLC)
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized at the tetrazole ring or the morpholino moiety.
Reduction: : Reduction reactions might involve the cyano group or the carbonyl functionalities.
Substitution: : Nucleophilic substitution reactions can occur at the cyano group or other electrophilic sites.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles such as amines or thiols under basic conditions.
Major Products
Depending on the reaction, major products can include:
Oxidized derivatives of the morpholino or tetrazole groups
Reduced forms of the cyano or carbonyl groups
Substituted benzamide derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic organic chemistry, 3-cyano-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide serves as a versatile intermediate for the construction of complex molecules.
Biology
In biological research, the compound's ability to interact with enzymes and receptors makes it a candidate for studying biochemical pathways.
Medicine
In medicine, its structural motifs are investigated for their potential as therapeutic agents, particularly in fields like oncology and neurology.
Industry
In industrial applications, this compound may be used in the development of specialty chemicals, agrochemicals, or as a part of complex formulations.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. Its mechanism of action often involves:
Binding to active sites: : Inhibiting or modulating enzyme activity
Interaction with receptors: : Altering signaling pathways
DNA/RNA binding: : Affecting transcription and translation processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-cyano-N-phenylbenzamide: : Lacks the morpholino and tetrazole groups, leading to different reactivity and biological activity.
N-(4-(2-morpholinoethyl)phenyl)benzamide: : Similar but without the cyano and tetrazole groups, altering its chemical properties.
4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)benzoic acid: : Differing in the carboxylic acid group in place of the amide.
Uniqueness
3-cyano-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is unique due to its combination of functional groups, which provides a diverse array of reactive sites and biological activities. Its structural complexity allows for versatile applications in both research and industry, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
3-cyano-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O4/c22-13-15-2-1-3-16(12-15)20(30)23-17-4-6-18(7-5-17)28-21(31)27(24-25-28)14-19(29)26-8-10-32-11-9-26/h1-7,12H,8-11,14H2,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEBORWRVLPNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


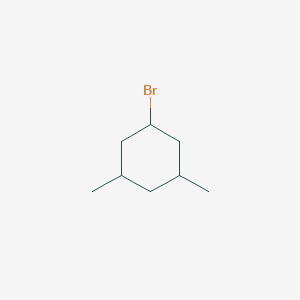



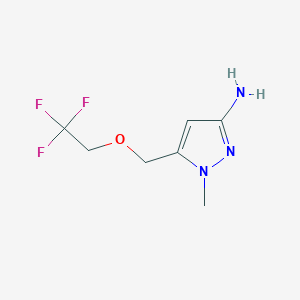
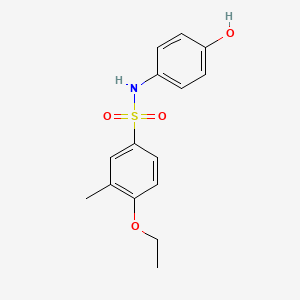

![tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2731722.png)

